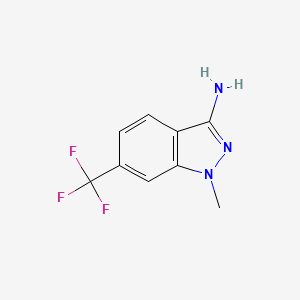

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Description

Properties

IUPAC Name |

1-methyl-6-(trifluoromethyl)indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDIWZOIJCGXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(F)(F)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Halogenation of Precursors

According to a Chinese patent (CN107805221A), the preparation starts from compounds of formula (A1) or (A2), which are indazole precursors with substituents such as alkyl, haloalkyl, or halogen atoms. These undergo nitration or halogenation to yield intermediate compounds of formula (B).

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration or Halogenation | Using nitrating agents or halogen sources | Formation of nitro- or halogen-substituted indazole intermediates (B) |

This step is crucial for introducing functional groups that enable subsequent transformations at specific positions on the indazole ring.

Reduction of Nitro Group

The nitro group on intermediate (B) is reduced to an amino group, yielding compound (C). This reduction can be achieved using standard reducing agents such as iron powder, tin chloride, or catalytic hydrogenation.

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 2 | Reduction | Typical reducing agents under mild conditions | Conversion of nitro to amino group at the 3-position |

Diazotization and Cyclization

Compound (C) undergoes diazotization in the presence of nitrites, followed by intramolecular cyclization to form the indazole ring system with the desired substitution pattern, including the trifluoromethyl group at the 6-position.

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 3 | Diazotization and Cyclization | Nitrite salts, acidic conditions | Formation of 1H-indazole derivatives with trifluoromethyl substitution |

This step is key to constructing the indazole heterocycle with the amino group at position 3.

N-Methylation

The methylation of the N-1 position of the indazole ring is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 4 | N-Methylation | Alkylating agents, base (e.g., K2CO3) | Formation of this compound |

Alternative Synthetic Routes

Metal-Free Oxidative Trifluoromethylation

A metal-free approach involves the oxidative trifluoromethylation of indoles using trifluoromethyl sulfonate sodium under mild conditions, which can be adapted for indazole derivatives to introduce the trifluoromethyl group at the 6-position without metal catalysts. This method emphasizes environmental friendliness and operational simplicity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For indazole derivatives, CuAAC reactions have been used to synthesize triazole-linked intermediates, which can be further transformed into trifluoromethylated indazoles. Optimization of catalyst loading (up to 20 mol% CuI), solvent choice (PEG-400 preferred over DMF), and temperature (around 50°C under nitrogen) improves yields and reduces side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | Methanol, Ethanol, PEG-400, DMSO | Solvent choice affects solubility and reaction kinetics |

| Temperature | Room temperature to 60°C | Mild conditions preferred to avoid decomposition |

| Catalysts | CuI (20 mol%), Pd(OAc)2/SPhos for cross-coupling | Catalyst loading critical for yield |

| Purification | Flash column chromatography (silica gel), recrystallization from EtOAc/hexanes | Reverse-phase HPLC used for hydrophobic trifluoromethyl derivatives |

Characterization and Purification

- NMR Spectroscopy : Key signals include trifluoromethyl carbons at δ 124–127 ppm in ^13C NMR with characteristic coupling constants (~270 Hz), and methyl protons at N-1 around δ 3.7–4.6 ppm in ^1H NMR.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Purification : Due to the hydrophobic trifluoromethyl group, purification challenges are addressed by using mixed solvents or reverse-phase chromatography.

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Product/Intermediate | Yield & Notes |

|---|---|---|---|---|

| 1 | Nitration/Halogenation | Nitrating agents or halogen sources | Nitro/halo-indazole (B) | High yield, regioselective |

| 2 | Reduction | Fe, SnCl2, or catalytic H2 | Amino-indazole (C) | Mild conditions, high purity |

| 3 | Diazotization & Cyclization | NaNO2, acidic medium | Indazole core with trifluoromethyl | Efficient ring closure |

| 4 | N-Methylation | Methyl iodide, base | This compound | Optimized for selectivity |

Research Findings and Notes

- The trifluoromethyl group strongly influences electronic properties, enhancing stability in cross-coupling reactions and affecting regioselectivity.

- Mild, metal-free trifluoromethylation methods reduce environmental impact and simplify synthesis.

- CuAAC and Pd-catalyzed cross-couplings enable versatile functionalization for complex derivatives.

- Purification strategies must address the hydrophobic nature of trifluoromethyl groups to ensure high purity.

- Spectroscopic data and isotope labeling confirm the structure and substitution pattern, with water oxygen incorporation demonstrated in related ring-opening reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing hydrophobic interactions and metabolic stability. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .

Comparison with Similar Compounds

5-(Trifluoromethyl)-1H-indazol-3-amine (CAS: 2250-55-7)

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine (CAS: 1261365-74-5)

- Structure : Methyl at position 1, CF₃ at position 3.

- Molecular Weight : 215.18 g/mol .

- Key Differences : The CF₃ group at position 5 instead of 6 modifies the molecule’s dipole moment and steric interactions. This isomer is reported to have similar synthetic utility but distinct pharmacological profiles in preliminary assays .

1,3-Dimethyl-1H-indazol-6-amine

- Molecular Weight : 161.21 g/mol .

- The dual methyl groups may improve solubility but reduce metabolic stability compared to the target compound .

Halogen-Substituted Analogues

6-Chloro-1H-indazol-3-amine (CAS: 16889-21-7)

1-(Difluoromethyl)-3-methyl-1H-indazol-6-amine

- Structure : Difluoromethyl (CF₂H) at position 1; methyl at position 3.

- Molecular Weight: Not explicitly reported, but estimated ~195 g/mol .

- This compound is explored for its intermediate polarity in medicinal chemistry .

Functional Group Variations

6-(Methoxymethoxy)-1H-indazol-3-amine (CAS: 951624-24-1)

- Structure : Methoxymethoxy group at position 6.

- Molecular Weight : 193.2 g/mol .

- Key Differences : The polar methoxymethoxy group increases solubility but may reduce blood-brain barrier penetration compared to CF₃-substituted analogues .

Comparative Data Table

Research Findings and Implications

- Trifluoromethyl Position : The CF₃ group at position 6 (target compound) enhances binding to hydrophobic pockets in protein targets compared to position 5 isomers .

- Methyl Substitution : The methyl group at position 1 in the target compound improves metabolic stability by reducing oxidative deamination at the N1 position .

- Halogen Effects : Chlorine and CF₃ substituents show trade-offs between lipophilicity and electronic effects, impacting pharmacokinetic profiles .

Biological Activity

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and bioactivity, making it a candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The molecular formula of this compound is , with a molecular weight of approximately 201.15 g/mol. The presence of the trifluoromethyl group at the 6-position contributes to its distinct chemical reactivity and biological interactions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl substitution enhances binding affinity, modulating enzymatic activity and influencing various biochemical pathways. This interaction can lead to either the activation or inhibition of target proteins, which is crucial in cancer therapy and other medical applications.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit notable anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression:

- Cyclin-dependent kinases (CDK) : This compound has been identified as a high-affinity ligand for CDK8 and CDK19, with IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM, respectively . These kinases are critical in regulating cell cycle progression, making them important targets in cancer therapy.

- WNT signaling pathway : Inhibition of WNT-dependent signaling has been demonstrated using luciferase reporter assays in human embryonic kidney cells, indicating potential use in colorectal cancer treatment .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Indazole derivatives often show activity against various pathogens, which could be explored further for therapeutic applications against bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at specific positions on the indazole scaffold significantly influence biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl substitution at nitrogen | Anticancer potential |

| 5-(Chloromethyl)-1H-indazol-3-amine | Chlorine instead of trifluoromethyl | Antimicrobial properties |

| 6-(Trifluoromethyl)-1H-indazole | Trifluoromethyl at a different position | Varies by position |

These findings underscore the importance of the trifluoromethyl group in enhancing the compound's biological profile.

Case Studies

A notable case study involved the evaluation of indazole derivatives for their inhibitory effects on cancer cell lines. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.